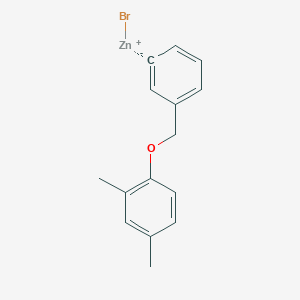
3-(2,4-Dimethylphenoxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc halides, which are known for their utility in various chemical transformations, particularly in cross-coupling reactions. The presence of the zinc atom bonded to the aromatic ring makes it a valuable intermediate in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(2,4-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-(2,4-dimethylphenoxymethyl)phenyl bromide+Zn→3-(2,4-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions. The reaction conditions are optimized to maximize the conversion of the starting material to the desired organozinc compound.
化学反应分析
Types of Reactions: 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in cross-coupling reactions.
Oxidation: It can be oxidized to form the corresponding phenol or ketone.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Major Products:
Aryl-alkyl compounds: Formed through nucleophilic substitution.
Aryl ketones: Formed through oxidation reactions.
Biaryl compounds: Formed through cross-coupling reactions.
科学研究应用
Chemistry:
Cross-coupling reactions: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Synthesis of polymers: Utilized in the preparation of functionalized polymers with specific properties.
Biology and Medicine:
Drug development: Employed in the synthesis of biologically active compounds and drug candidates.
Bioconjugation: Used to attach organic molecules to biomolecules for research and therapeutic purposes.
Industry:
Material science: Applied in the development of advanced materials with unique properties.
Agricultural chemicals: Used in the synthesis of agrochemicals and pesticides.
作用机制
The mechanism by which 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the electrophile. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate to form a new carbon-carbon bond. The molecular targets and pathways involved are primarily determined by the specific reaction being carried out.
相似化合物的比较
Phenylzinc bromide: A simpler organozinc reagent used in similar types of reactions.
3-(4-dimethylaminophenyl)phenylzinc bromide: Another organozinc compound with different substituents on the aromatic ring.
Uniqueness:
Substituent effects: The presence of the 2,4-dimethylphenoxymethyl group in 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide imparts unique reactivity and selectivity in chemical reactions.
Stability: The compound’s stability in THF makes it a convenient reagent for various synthetic applications.
属性
分子式 |
C15H15BrOZn |
|---|---|
分子量 |
356.6 g/mol |
IUPAC 名称 |
bromozinc(1+);2,4-dimethyl-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-15(13(2)10-12)16-11-14-6-4-3-5-7-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
JGCDMTGDLJVOIT-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C[C-]=C2)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
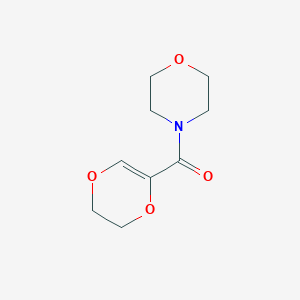

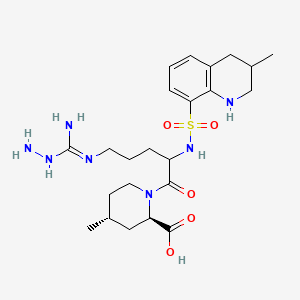
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
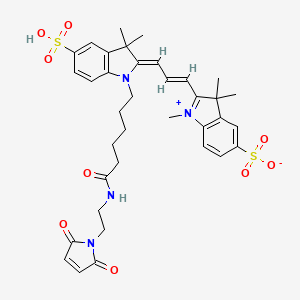
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
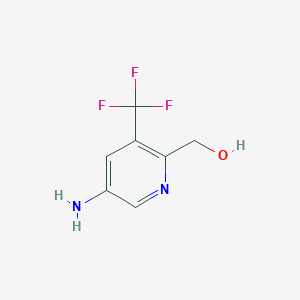
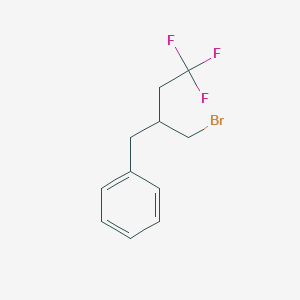
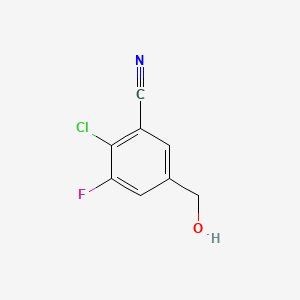
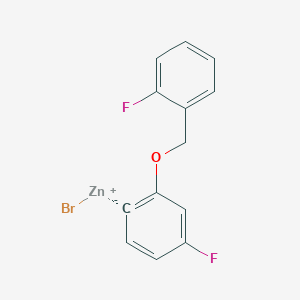
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
